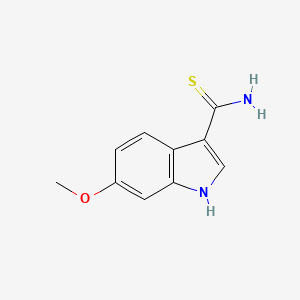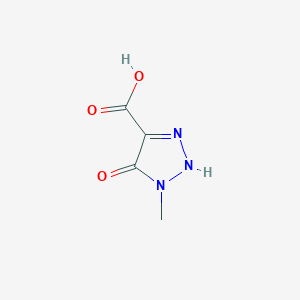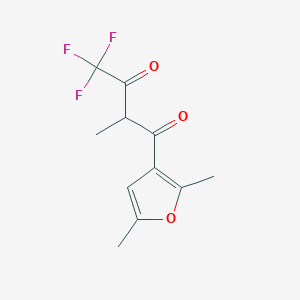![molecular formula C14H18N2O B14011534 n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide CAS No. 7541-69-7](/img/structure/B14011534.png)
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Phenyl-1-azaspiro[25]octane-1-carboxamide is a chemical compound known for its unique spirocyclic structure, which consists of a phenyl group attached to an azaspiro[25]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide typically involves the reaction of a phenyl-substituted amine with a spirocyclic ketone. One common method includes the use of cyclohexanone as a starting material, which undergoes a series of reactions to form the spirocyclic ring system. The phenyl group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. For example, the reaction of cyclohexanone with ammonia and sodium hypochlorite can be used to produce the spirocyclic intermediate, which is then further reacted with a phenyl-substituted amine to yield the final product .
Chemical Reactions Analysis
Types of Reactions
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
n-Phenyl-1-azaspiro[2
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets, such as the NLRP3 inflammasome. This interaction inhibits the activation of the inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β. The compound’s spirocyclic structure is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-6-azaspiro[2.5]octane-1-carboxamide
- N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamide
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
Uniqueness
n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide stands out due to its phenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows for more effective inhibition of specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7541-69-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-phenyl-1-azaspiro[2.5]octane-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c17-13(15-12-7-3-1-4-8-12)16-11-14(16)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17) |
InChI Key |
QROQKZHEXMJBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)


![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)



![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)

![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)
